(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine
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Description
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine, also known as (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine, is a useful research compound. Its molecular formula is C27H30FNO3 and its molecular weight is 435.539. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Pharmacology
The compound "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine" does not appear directly in the literature reviewed. However, research surrounding similar compounds, including various fluorophenyl and methoxy-benzyloxy phenyl derivatives, offers insights into potential applications. For example, the development of fluorescent chemosensors based on structurally related compounds indicates potential utility in detecting a range of analytes due to high selectivity and sensitivity, which could suggest applications in diagnostic tools or environmental monitoring (Roy, 2021).
Another area of interest is the synthesis of analogs such as 2-Fluoro-4-bromobiphenyl, which are key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This highlights the importance of derivatives of the specified compound in pharmaceutical manufacturing and the development of therapeutic agents (Qiu et al., 2009).
Biological Activity and Drug Design
The pharmacological exploration of stereoisomers related to the piperidine class, such as ohmefentanyl and its analogs, underscores the significance of structural variations in modulating biological activity. These studies reveal that slight changes in stereochemistry can drastically alter drug efficacy, receptor affinity, and biological outcomes, suggesting that derivatives of the compound might possess unique pharmacological profiles useful in developing new medications or exploring receptor dynamics (Brine et al., 1997).
Environmental Impact and Detection
Research on synthetic phenolic antioxidants, which share functional groups with the specified compound, demonstrates their widespread occurrence in the environment and potential health implications. Such studies emphasize the need for monitoring environmental pollutants and developing safer chemical alternatives, suggesting possible environmental applications for the compound in the assessment and mitigation of pollution (Liu & Mabury, 2020).
properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]-1-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FNO3/c1-29-15-14-25(21-8-10-23(28)11-9-21)22(17-29)19-31-24-12-13-26(27(16-24)30-2)32-18-20-6-4-3-5-7-20/h3-13,16,22,25H,14-15,17-19H2,1-2H3/t22-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRONNVSYJRJGV-DHLKQENFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652592 |
Source
|
Record name | (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
600135-83-9 |
Source
|
Record name | (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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